molecular formula C30H26O6 B3039057 Phoyunnanin C CAS No. 956344-38-0

Phoyunnanin C

Cat. No.: B3039057
CAS No.: 956344-38-0
M. Wt: 482.5 g/mol
InChI Key: BVWKDZRPXWXQGK-UHFFFAOYSA-N
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Description

Phoyunnanin C is a phenanthrene derivative isolated from the Dendrobium genus, particularly from Dendrobium venustum. This compound is known for its various biological activities, including antimalarial and α-glucosidase inhibitory effects .

Chemical Reactions Analysis

Phoyunnanin C undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction could yield dihydro derivatives.

Scientific Research Applications

Phoyunnanin C has several scientific research applications:

Mechanism of Action

The mechanism of action of Phoyunnanin C involves its interaction with specific molecular targets. For instance, its α-glucosidase inhibitory activity is due to its ability to bind to the enzyme and inhibit its activity, thereby reducing the breakdown of carbohydrates into glucose . The exact molecular pathways involved in its antimalarial activity are still under investigation.

Comparison with Similar Compounds

Phoyunnanin C is similar to other phenanthrene derivatives such as Phoyunnanin E and densiflorol B. it is unique in its specific biological activities:

This compound stands out due to its specific combination of antimalarial and α-glucosidase inhibitory effects, making it a compound of interest for further research and potential therapeutic applications.

Properties

IUPAC Name

3-(4,7-dihydroxy-2-methoxy-9,10-dihydrophenanthren-1-yl)-7-methoxy-9,10-dihydrophenanthrene-2,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O6/c1-35-19-10-17-4-3-16-11-24(32)23(13-22(16)28(17)25(33)12-19)30-21-7-5-15-9-18(31)6-8-20(15)29(21)26(34)14-27(30)36-2/h6,8-14,31-34H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWKDZRPXWXQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=CC(=C(C=C3CC2)O)C4=C(C=C(C5=C4CCC6=C5C=CC(=C6)O)O)OC)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317511
Record name Phoyunnanin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956344-38-0
Record name Phoyunnanin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956344-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phoyunnanin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological activity reported for Phoyunnanin C and how does it exert its effect?

A1: this compound exhibits potent α-glucosidase inhibitory activity [, , ]. While its exact mechanism is still under investigation, kinetic studies suggest that it acts as a non-competitive inhibitor of the α-glucosidase enzyme []. This means that this compound binds to the enzyme at a site distinct from the substrate binding site, affecting the enzyme's catalytic activity without directly competing with the substrate []. This inhibition is noteworthy as it has implications for managing blood sugar levels, particularly in the context of type 2 diabetes [].

Q2: How does the potency of this compound as an α-glucosidase inhibitor compare to known standards?

A2: this compound demonstrates significantly greater inhibitory activity against α-glucosidase compared to the commonly used drug acarbose []. In studies, this compound consistently showed lower IC50 values (indicating higher potency) than acarbose, suggesting its potential as a natural product lead for developing novel antidiabetic agents [, ].

Q3: What is known about the structure of this compound?

A3: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data for this compound, they consistently classify it as a dimeric compound belonging to the stilbenoid family [, , ]. Stilbenoids are a class of phenolic compounds characterized by a 1,2-diphenylethylene backbone []. The dimeric nature of this compound suggests that its structure consists of two stilbenoid units linked together. Further structural insights can be obtained from the original publications cited in the provided research articles.

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